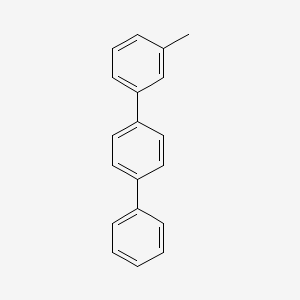
1-methyl-3-(4-phenylphenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1-methyl-3-(4-phenylphenyl)benzene can be synthesized through several methods, one of which involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid. For instance, 4-bromobiphenyl can be reacted with 3-methylphenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like K2CO3 in a solvent like toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Suzuki-Miyaura coupling reaction is widely used in the pharmaceutical and chemical industries for the synthesis of various biaryl compounds. This method is favored due to its mild reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-(4-phenylphenyl)benzene can undergo several types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Nitration: Concentrated HNO3 and H2SO4.
Oxidation: KMnO4 in an alkaline medium.
Reduction: H2 gas with Pd/C catalyst.
Major Products Formed
Nitration: 1-methyl-3-(4-nitrophenyl)benzene.
Oxidation: 1-carboxy-3-(4-phenylphenyl)benzene.
Reduction: Fully hydrogenated terphenyl derivatives.
Scientific Research Applications
1-methyl-3-(4-phenylphenyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-methyl-3-(4-phenylphenyl)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations through electrophilic aromatic substitution, oxidation, and reduction. The molecular targets and pathways involved are typically those associated with the functional groups present on the compound, such as the aromatic rings and the methyl group .
Comparison with Similar Compounds
1-methyl-3-(4-phenylphenyl)benzene can be compared with other similar compounds, such as:
- 1-methyl-2-(4-phenylphenyl)benzene
- 1-methyl-4-(4-phenylphenyl)benzene
- 1-methyl-3-(4-methylphenyl)benzene
These compounds share a similar terphenyl structure but differ in the position of the methyl group or the presence of additional substituents. The unique positioning of the methyl group in this compound can influence its reactivity and physical properties, making it distinct from its analogs .
Properties
CAS No. |
1459-05-8 |
|---|---|
Molecular Formula |
C19H16 |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
1-methyl-3-(4-phenylphenyl)benzene |
InChI |
InChI=1S/C19H16/c1-15-6-5-9-19(14-15)18-12-10-17(11-13-18)16-7-3-2-4-8-16/h2-14H,1H3 |
InChI Key |
LXEFZCBUUYSRCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-Butyl [3-(cyclopropylamino)propyl]methylcarbamate](/img/structure/B8375554.png)
![tert-Butyl N-[2-[(4-methylthiazol-2-yl)amino]ethyl]carbamate](/img/structure/B8375560.png)

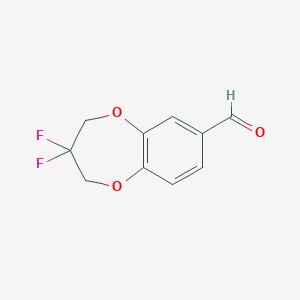
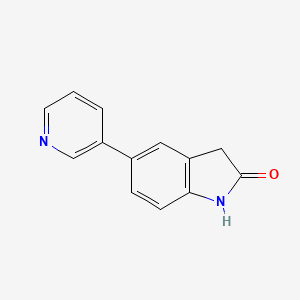

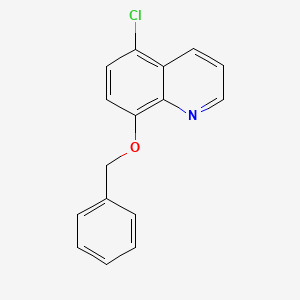


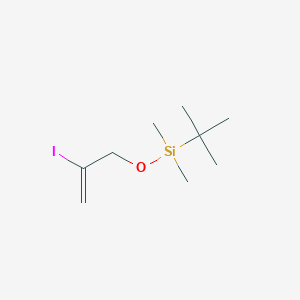

![Ethyl 4-[(2-amino-5-fluorophenyl)amino]-1-piperidinecarboxylate](/img/structure/B8375648.png)
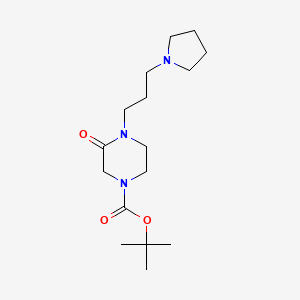
![(E)-2-cyclopentyl-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B8375666.png)
